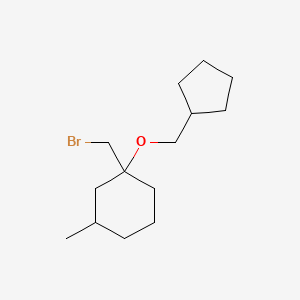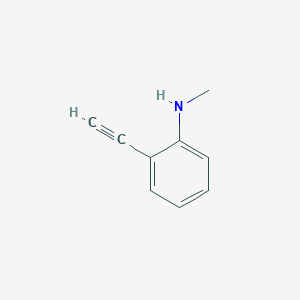
2-ethynyl-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynyl-N-methylaniline is an organic compound with the molecular formula C9H9N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and an ethynyl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-N-methylaniline can be achieved through several methods. One common approach involves the reaction of N-methylaniline with an ethynylating agent under suitable conditions. For instance, the reaction can be carried out using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where N-methylaniline reacts with an ethynyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
2-Ethynyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
科学研究应用
2-Ethynyl-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-ethynyl-N-methylaniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The nitrogen atom in the aniline moiety can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .
相似化合物的比较
Similar Compounds
N-methylaniline: A derivative of aniline with a methyl group on the nitrogen.
2-ethynylaniline: An aniline derivative with an ethynyl group on the benzene ring.
4-methylaniline: An aniline derivative with a methyl group on the benzene ring.
Uniqueness
2-Ethynyl-N-methylaniline is unique due to the presence of both an ethynyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in similar compounds .
属性
CAS 编号 |
923270-57-9 |
|---|---|
分子式 |
C9H9N |
分子量 |
131.17 g/mol |
IUPAC 名称 |
2-ethynyl-N-methylaniline |
InChI |
InChI=1S/C9H9N/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7,10H,2H3 |
InChI 键 |
ULLYOKZYOHMTIJ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=CC=C1C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


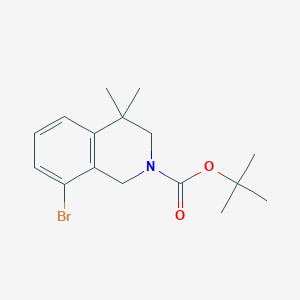
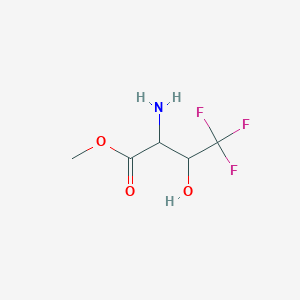
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)
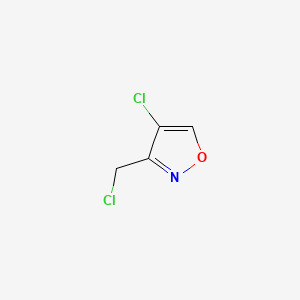
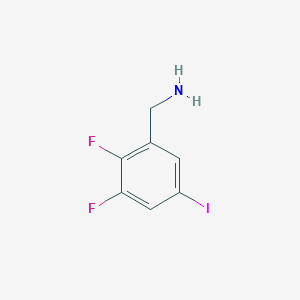

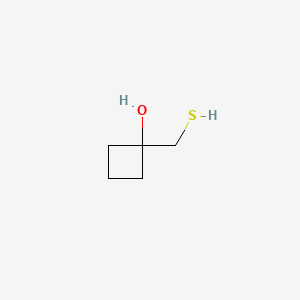
![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)
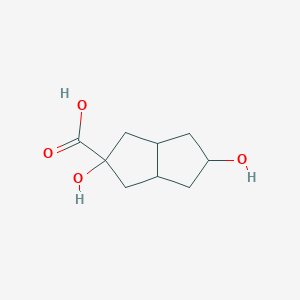
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
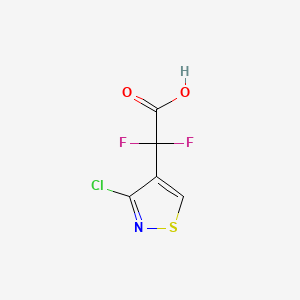
![5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13484600.png)

